Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUFVMBYLIKKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and pharmacokinetics.
Biological Activity
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a synthetic compound that integrates various pharmacologically significant moieties, including thiophene and thiazole. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, enhancing the compound's potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing thiazole and thiophene rings have demonstrated antimicrobial properties. The presence of the thiophene moiety in this compound suggests potential efficacy against bacterial and fungal pathogens, as similar structures have shown inhibitory effects on microbial growth .
- Anticancer Properties : Thiazole derivatives have been studied for their anticancer activities. Research indicates that compounds with thiazole groups can induce apoptosis in cancer cells by modulating cellular signaling pathways, including those involving Bcl-2 proteins . this compound may exhibit similar effects due to its structural components.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes. For instance, thiazole derivatives have been reported to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis . This inhibition can lead to reduced tumor proliferation.
Anticancer Activity
A study focusing on thiazole-containing compounds revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells. The mechanism was linked to the induction of oxidative stress and apoptosis . this compound's structural similarity to these active compounds suggests it may also possess similar anticancer properties.
Antimicrobial Efficacy
Research has shown that thiazole derivatives can effectively combat resistant strains of bacteria. A recent investigation into a series of thiazole-based compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in treating infections caused by resistant pathogens .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Thiophene-2-carboxamido vs. Ureido-Phenyl Substituents
Compounds 10d, 10e, and 10f () share a thiazole core but substitute the thiophene-2-carboxamido group with trifluoromethylphenyl-ureido or chlorophenyl-ureido moieties. These substitutions introduce bulkier, electron-withdrawing groups (e.g., CF₃, Cl) that enhance lipophilicity and may improve target binding affinity but reduce solubility .
Sulfonamido vs. Carboxamido Linkages
CAS entry 1040667-14-8 () replaces the thiophene-2-carboxamido group with a 4-fluorobenzenesulfonamido moiety. Sulfonamides are stronger hydrogen-bond acceptors compared to carboxamides, which could enhance binding to polar enzyme active sites (e.g., carbonic anhydrase or kinase targets) . However, sulfonamides are also more acidic, which may influence pharmacokinetic properties like plasma protein binding.
Yield and Molecular Weight
Note: Molecular weights for the target and CAS compounds are estimated based on structural formulas.
- Synthetic Efficiency : Analogs like 10d–10f exhibit high yields (>89%), suggesting robust synthetic routes for ureido-thiazole derivatives. The target compound’s synthesis efficiency remains unreported but may benefit from similar coupling strategies.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate?
The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of thiophene-2-carboxylic acid to a thiazole-4-yl intermediate using carbodiimide-based coupling agents (e.g., HATU or EDCI) in anhydrous DMF or dichloromethane.
- Step 2 : Introduction of the propanamido linker via nucleophilic acyl substitution, requiring activation of the carboxylic acid group with reagents like HOBt/DIPEA.
- Step 3 : Final piperidine-1-carboxylate functionalization using ethyl chloroformate under basic conditions (e.g., triethylamine in THF).
Purification typically involves flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via , , and HPLC (>95% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- HPLC Analysis : Use a C18 column with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) adjusted to pH 5.5 with phosphoric acid. Retention time and peak symmetry should align with validated standards .
- Spectroscopic Confirmation : should show distinct signals for the thiophene (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and piperidine (δ 3.4–4.2 ppm) moieties. High-resolution mass spectrometry (HRMS) must match the theoretical molecular ion .
Advanced Research Questions
Q. What methodological approaches are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate the compound in 0.1 N HCl or NaOH at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Thermal Stability : Heat the compound to 80°C for 48 hours in a sealed vial. Assess changes in melting point (DSC) and crystallinity (PXRD).
- Oxidative Stress : Treat with 3% HO at room temperature for 6 hours. Track peroxide-sensitive functional groups (e.g., thiazole) via FT-IR .
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s bioactivity?
- Analog Synthesis : Replace the thiophene-2-carboxamido group with other heterocycles (e.g., furan, pyridine) to assess electronic effects on binding affinity.
- Pharmacophore Mapping : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinase domains) to identify critical hydrogen bonds (e.g., between the thiazole NH and Asp residue).
- Biological Assays : Test analogs in enzyme inhibition assays (IC) and compare with the parent compound. Use SPR or ITC to quantify binding kinetics .
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Key Issues : Low yields (<40%) in coupling steps due to steric hindrance from the piperidine ring.
- Solutions :
Q. How can researchers validate the compound’s interaction with biological targets using advanced techniques?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding responses at varying compound concentrations (0.1–100 μM).
- Cryo-EM/X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes at atomic resolution (≤2.0 Å).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
Data Contradiction & Resolution
Q. How should discrepancies in reported NMR chemical shifts be addressed?
- Root Cause : Solvent-induced shifts (e.g., DMSO-d vs. CDCl) or proton exchange in piperidine NH groups.
- Resolution :
Q. What steps are critical for reconciling conflicting bioactivity data across studies?
- Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition).
- Data Normalization : Express activity as % inhibition relative to vehicle controls.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers and systematic biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
